molecular formula C13H10N8O3 B392172 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE

Cat. No.: B392172
M. Wt: 326.27g/mol
InChI Key: XUOGZDUYWLQACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the nitro group: Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the tetraazole ring: This can be achieved through the reaction of an appropriate precursor with sodium azide under high-temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as high energy density materials for explosives or propellants.

Mechanism of Action

The mechanism of action of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar compounds include other pyran and tetraazole derivatives, such as:

Compared to these compounds, 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N8O3

Molecular Weight

326.27g/mol

IUPAC Name

2-amino-6-methyl-5-(5-nitrotetrazol-2-yl)-4-pyridin-3-yl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C13H10N8O3/c1-7-11(20-18-13(17-19-20)21(22)23)10(8-3-2-4-16-6-8)9(5-14)12(15)24-7/h2-4,6,10H,15H2,1H3

InChI Key

XUOGZDUYWLQACW-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-]

Origin of Product

United States

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